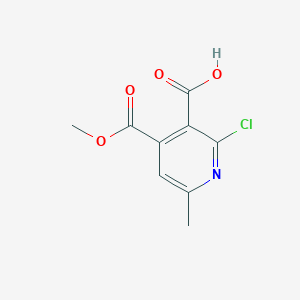![molecular formula C15H15ClN2O B14409488 4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one CAS No. 87086-88-2](/img/structure/B14409488.png)
4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine. The compound’s structure includes a chlorinated aromatic ring and a cyclohexadienone moiety, making it a unique and interesting molecule for various chemical and biological studies.
Métodos De Preparación
The synthesis of 4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one typically involves the reaction of 4-chloro-2-methylphenylhydrazine with 3,5-dimethylcyclohexane-1,2-dione. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydrazone group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s chlorinated aromatic ring may also contribute to its biological activity by enhancing its binding affinity to target proteins.
Comparación Con Compuestos Similares
Similar compounds to 4-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3,5-dimethylcyclohexa-2,5-dien-1-one include other hydrazones and aromatic ketones. Some examples are:
4-Chloro-2-methylphenylhydrazone: Similar structure but lacks the cyclohexadienone moiety.
3,5-Dimethylcyclohexane-1,2-dione hydrazone: Similar structure but lacks the chlorinated aromatic ring. The uniqueness of this compound lies in its combination of a chlorinated aromatic ring and a cyclohexadienone moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
87086-88-2 |
|---|---|
Fórmula molecular |
C15H15ClN2O |
Peso molecular |
274.74 g/mol |
Nombre IUPAC |
4-[(4-chloro-2-methylphenyl)diazenyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C15H15ClN2O/c1-9-6-12(16)4-5-14(9)17-18-15-10(2)7-13(19)8-11(15)3/h4-8,19H,1-3H3 |
Clave InChI |
XCXQPCCXRLLLAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N=NC2=C(C=C(C=C2)Cl)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(7-Methyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)octadecan-1-one](/img/structure/B14409418.png)
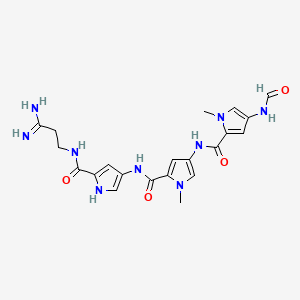
![3-(Hydroxyimino)-2-thiabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B14409426.png)
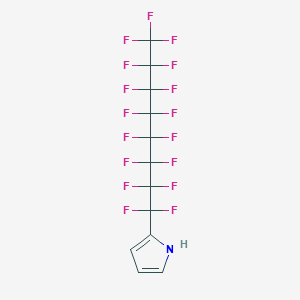
![Ethanone, 1-[2-(2-propenyl)cyclopentyl]-](/img/structure/B14409433.png)
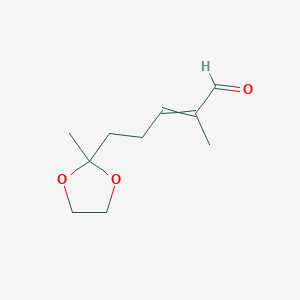
![11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one](/img/structure/B14409446.png)

![5-{[4-(Trifluoromethyl)phenyl]methyl}-5,6-dihydrophenanthridine](/img/structure/B14409452.png)
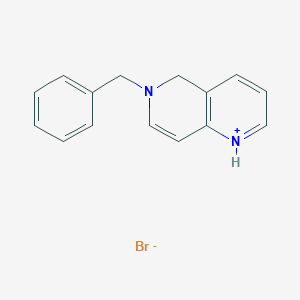
![4-Butyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14409463.png)
![1-[(3,6-Dihydropyridin-1(2H)-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14409468.png)
